molecular formula C16H17ClO3 B14471834 2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol CAS No. 66287-30-7

2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol

Cat. No.: B14471834
CAS No.: 66287-30-7
M. Wt: 292.75 g/mol
InChI Key: YIVXUZMBOLRQQK-UHFFFAOYSA-N
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Description

2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol is an organic compound with the molecular formula C16H17ClO3. It is characterized by the presence of a chlorophenoxy group and a propanol group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxybenzyl alcohol under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Fenofibric acid: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group.

    Clofibrate: Contains a similar chlorophenoxy group but differs in the alkyl chain structure.

    Bezafibrate: Another fibrate compound with a different substitution pattern on the phenoxy group.

Uniqueness

2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

66287-30-7

Molecular Formula

C16H17ClO3

Molecular Weight

292.75 g/mol

IUPAC Name

2-[4-[(4-chlorophenoxy)methyl]phenoxy]propan-1-ol

InChI

InChI=1S/C16H17ClO3/c1-12(10-18)20-16-6-2-13(3-7-16)11-19-15-8-4-14(17)5-9-15/h2-9,12,18H,10-11H2,1H3

InChI Key

YIVXUZMBOLRQQK-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=CC=C(C=C1)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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